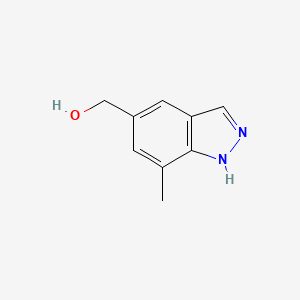

(7-Methyl-1H-indazol-5-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(7-methyl-1H-indazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-4,12H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISJVZYFIFAYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304916 | |

| Record name | 7-Methyl-1H-indazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-12-9 | |

| Record name | 7-Methyl-1H-indazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1H-indazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The 7-Methyl-1H-Indazole Scaffold: A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to (7-Methyl-1H-indazol-5-YL)methanol: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity and synthetic accessibility.[1][2] This guide focuses on a key derivative, this compound, a critical building block for developing novel therapeutics. We provide a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this high-value intermediate in their research and development programs.

The indazole ring system, a fusion of benzene and pyrazole, is a prominent heterocycle in numerous pharmacologically active compounds.[2][3] Its rigid structure and capacity for critical hydrogen bonding interactions have established it as a highly valued scaffold in drug design.[1] Among its derivatives, the 7-methyl-1H-indazole moiety has gained significant traction. The methyl group at the 7-position can enhance metabolic stability, modulate solubility, and provide a vector for further structural modification, thereby refining the pharmacological profile of drug candidates.[1] this compound, in particular, serves as a versatile synthon, incorporating a reactive hydroxymethyl group that allows for straightforward elaboration into more complex target molecules.

Physicochemical Properties and Characterization

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. This compound is characterized by the data summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O | [4] |

| Molecular Weight | 162.19 g/mol | [5] |

| CAS Number | 1220040-12-9 | [6][7][8] |

| InChI Key | ASOJENREUJHTMD-UHFFFAOYSA-N | [5] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in various organic solvents | [9] |

Analytical Characterization

Structural confirmation is typically achieved through standard analytical techniques. While specific spectra for this exact compound are not publicly available, related indazole structures are well-characterized.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons on the indazole core, the methyl group singlet, the methylene protons of the methanol group, and the exchangeable N-H and O-H protons. ¹³C NMR would similarly provide a unique fingerprint of the carbon skeleton.[10][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement corresponding to the molecular formula C₉H₁₀N₂O.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached from commercially available precursors. A common and efficient strategy involves the functionalization of a pre-existing 7-methyl-1H-indazole core, such as 5-bromo-7-methyl-1H-indazole.[14] The following protocol outlines a plausible and robust synthetic route.

Experimental Protocol: Synthesis via Formylation and Reduction

This two-step process provides a reliable method for introducing the hydroxymethyl group at the 5-position.

Step 1: Vilsmeier-Haack Formylation of 7-Methyl-1H-Indazole

-

System Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0°C.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C. This exothermic reaction forms the Vilsmeier reagent in situ.

-

Causality: The Vilsmeier reagent is a potent electrophile required for the formylation of the electron-rich indazole ring system. Precise temperature control is crucial to prevent degradation of the reagent and unwanted side reactions.

-

-

Substrate Addition: Add 7-Methyl-1H-indazole to the flask and allow the mixture to warm to room temperature, then heat to 60-70°C for several hours until TLC analysis indicates consumption of the starting material.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to precipitate the aldehyde product.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield 7-methyl-1H-indazole-5-carbaldehyde.

Step 2: Reduction of the Aldehyde to the Alcohol

-

System Setup: Suspend the 7-methyl-1H-indazole-5-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask at 0°C.

-

Reducing Agent Addition: Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Causality: Sodium borohydride is a selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic indazole core. Its mild nature and ease of handling make it ideal for this transformation.

-

-

Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor by TLC.

-

Workup: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure.

-

Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford this compound. Further purification can be achieved via column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Applications in Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate. The hydroxymethyl group serves as a chemical handle for constructing more complex molecules, making it invaluable in lead optimization campaigns.

Role as a Key Building Block

The 7-methyl-indazole scaffold is a key component in numerous potent and selective kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1] For instance, derivatives of 7-methyl-indazole have been investigated as CGRP receptor antagonists for the treatment of migraines.[9] In this context, the methanol derivative allows for ether or ester linkages, or it can be oxidized to an aldehyde or carboxylic acid for further derivatization to explore the structure-activity relationship (SAR).

Target Pathway: Kinase Inhibition

Many indazole-based drugs function as ATP-competitive kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Indazole derivatives can mimic the purine core of ATP, binding to the kinase active site and blocking downstream signaling.

Caption: Mechanism of action for indazole-based kinase inhibitors.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for heterocyclic aromatic compounds and alcohols should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[15][16][17] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust or contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a synthetically valuable building block that provides access to a wide range of complex molecules. Its importance is underscored by the continued success of the 7-methyl-indazole scaffold in yielding potent and selective drug candidates.[1] Future research will likely focus on developing more efficient and greener synthetic routes to this intermediate and expanding its application to novel biological targets.[1] The synthetic tractability and favorable properties of this scaffold ensure its continued prominence in future drug discovery campaigns.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (7-Methyl-1H-indazol-5-yl)-methanol [sigmaaldrich.com]

- 5. (1-Methyl-1H-indazol-5-YL)methanol | 1092961-11-9 | Benchchem [benchchem.com]

- 6. 1220040-12-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 1220040-12-9 [amp.chemicalbook.com]

- 8. This compound | 1220040-12-9 [chemicalbook.com]

- 9. Buy 7-methyl-1H-indazole | 3176-66-7 [smolecule.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. chemimpex.com [chemimpex.com]

- 15. methanex.com [methanex.com]

- 16. fishersci.com [fishersci.com]

- 17. chemos.de [chemos.de]

An In-depth Technical Guide to the Structural Elucidation of (7-Methyl-1H-indazol-5-YL)methanol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (7-Methyl-1H-indazol-5-YL)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure, known to be a core component in a variety of pharmacologically active agents.[1][2][3] This document outlines a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a mere recitation of techniques, this guide delves into the causal logic behind experimental choices and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of the Indazole Moiety

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] The specific molecule of interest, this compound, incorporates key structural features—a bicyclic aromatic indazole core, a methyl group, and a hydroxymethyl substituent—that offer potential for diverse biological interactions and further chemical modification. Accurate and unambiguous structural characterization is a critical first step in understanding its structure-activity relationship (SAR) and advancing its potential as a therapeutic agent.

This guide will systematically walk through the essential analytical techniques required to confirm the identity and purity of this compound. We will explore how each technique provides a unique piece of the structural puzzle, and how, when combined, they offer a definitive and robust elucidation.

The Synthetic Pathway: A Plausible Route

While various synthetic routes to substituted indazoles exist, a common and effective method involves the cyclization of appropriately substituted hydrazones. For this compound, a plausible synthesis could be envisioned starting from a substituted nitro-toluene derivative, as outlined in the workflow below. The final step would involve the reduction of a corresponding ester or aldehyde to the primary alcohol.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation of an organic molecule is rarely accomplished with a single technique. A combination of spectroscopic methods is essential for a comprehensive and unambiguous assignment.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[7] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

3.1.1. ¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -NH).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | NH | The indazole N-H proton is typically deshielded and appears as a broad singlet. |

| ~8.0 | s | 1H | H-3 | The proton at position 3 of the indazole ring. |

| ~7.5 | s | 1H | H-4 | Aromatic proton on the benzene ring portion. |

| ~7.1 | s | 1H | H-6 | Aromatic proton on the benzene ring portion. |

| ~5.3 | t | 1H | CH₂ -OH | The hydroxyl proton, which will likely couple to the adjacent methylene protons (triplet). |

| ~4.6 | d | 2H | CH₂ -OH | The methylene protons of the hydroxymethyl group, coupled to the hydroxyl proton. |

| ~2.5 | s | 3H | CH₃ | The methyl group protons at position 7, appearing as a singlet. |

Note: The exact chemical shifts and coupling constants are predictive and may vary based on solvent and experimental conditions.

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Experimental Protocol: The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired, where each unique carbon atom appears as a single line.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | C-7a | Quaternary carbon at the ring junction. |

| ~135 | C-3 | Carbon at position 3 of the indazole ring. |

| ~133 | C-5 | Carbon bearing the hydroxymethyl group. |

| ~127 | C-3a | Quaternary carbon at the ring junction. |

| ~122 | C-7 | Carbon bearing the methyl group. |

| ~120 | C-4 | Aromatic CH carbon. |

| ~115 | C-6 | Aromatic CH carbon. |

| ~63 | C H₂-OH | Methylene carbon of the hydroxymethyl group. |

| ~16 | C H₃ | Methyl carbon at position 7. |

Note: These are approximate chemical shifts based on known data for similar indazole structures.

3.1.3. 2D NMR Techniques for Unambiguous Assignments

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Caption: Integrated NMR workflow for structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is a suitable method.

-

Ionization: ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition.

Expected Mass Spectrometry Data:

The molecular formula of this compound is C₉H₁₀N₂O.

| Parameter | Expected Value |

| Molecular Weight | 162.19 g/mol |

| Exact Mass | 162.0793 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 163.0866 |

The observation of a prominent ion at m/z 163.0866 in the ESI-MS spectrum would strongly support the proposed structure. Further fragmentation in MS/MS experiments could reveal characteristic losses, such as the loss of water (-18 Da) or the hydroxymethyl group (-31 Da), providing further structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[8]

Experimental Protocol:

-

Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3200-3100 (broad) | N-H stretch | Indazole (-NH) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| 1620-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Primary alcohol |

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, while the N-H stretch of the indazole ring would also be expected in this region.

X-ray Crystallography: The Definitive Solid-State Structure

While spectroscopic methods provide a wealth of information about the structure in solution, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[9]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a 3D model of the molecule.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy, complemented by 2D experiments, provide the detailed framework of the molecule's connectivity. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy identifies the key functional groups. Finally, where possible, X-ray crystallography offers the ultimate confirmation of the solid-state structure. By following the integrated and self-validating workflow presented in this guide, researchers can confidently and accurately determine the structure of this and other related heterocyclic compounds, paving the way for further investigation into their chemical and biological properties.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. journals.iucr.org [journals.iucr.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 8. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1220040-12-9|this compound|BLD Pharm [bldpharm.com]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (7-Methyl-1H-indazol-5-YL)methanol: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents.[3][4] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[5] The commercial success of drugs such as Niraparib (a PARP inhibitor for ovarian cancer) and Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) underscores the therapeutic potential embedded within this heterocyclic framework.[3]

The precise functionalization of the indazole core is paramount in dictating the pharmacological profile of the resulting molecule. Substituents modulate factors such as target affinity, selectivity, and pharmacokinetic properties. (7-Methyl-1H-indazol-5-YL)methanol is a key intermediate in the synthesis of more complex indazole-based drug candidates. A thorough understanding of its spectroscopic and structural characteristics is therefore not merely an academic exercise, but a critical prerequisite for ensuring the integrity of downstream compounds and accelerating drug development timelines.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a comprehensive, expertly predicted dataset based on established principles of spectroscopy and analysis of closely related, published analogues. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the rationale behind the expected spectral features. Furthermore, we will outline a standard protocol for its synthesis, which is crucial for understanding potential process-related impurities.

Predicted Spectroscopic Data and Interpretation

A meticulous analysis of the structure of this compound allows for the prediction of its key spectroscopic features. The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectra, along with a thorough interpretation based on fundamental principles and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | N-H | The acidic proton on the indazole nitrogen is expected to be a broad singlet at a downfield chemical shift, characteristic of N-H protons in heterocyclic systems. |

| ~8.0 | s | 1H | H-3 | The proton at position 3 of the indazole ring is a singlet and is typically found in this region for indazole scaffolds. |

| ~7.5 | s | 1H | H-4 | The aromatic proton at position 4 is a singlet due to the absence of adjacent protons and is deshielded by the aromatic ring current. |

| ~7.1 | s | 1H | H-6 | Similarly, the proton at position 6 is a singlet and its chemical shift is influenced by the adjacent methyl and methanol substituents. |

| ~5.3 | t, J ≈ 5.5 Hz | 1H | -OH | The hydroxyl proton of the methanol group is expected to be a triplet due to coupling with the adjacent methylene protons. The chemical shift can vary with concentration and temperature. |

| ~4.5 | d, J ≈ 5.5 Hz | 2H | -CH₂- | The methylene protons of the methanol group are a doublet due to coupling with the hydroxyl proton. |

| ~2.5 | s | 3H | -CH₃ | The methyl protons at position 7 will appear as a sharp singlet in the aliphatic region of the spectrum. |

Diagram 1: ¹H NMR Assignment Workflow

References

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the ¹H NMR Spectrum of (7-Methyl-1H-indazol-5-YL)methanol

Executive Summary

This technical guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of (7-Methyl-1H-indazol-5-YL)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. We present a predicted ¹H NMR spectrum based on established principles and data from structurally analogous compounds, detail a robust experimental protocol for data acquisition, and offer insights into the spectral interpretation. The guide is structured to serve as a practical reference, blending theoretical principles with field-proven experimental methodology.

Introduction: The Role of NMR in Characterizing Indazole Scaffolds

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. This compound is a key building block, featuring a bicyclic aromatic system with multiple, distinct proton environments.

¹H NMR spectroscopy remains the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[2] By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of each proton signal, we can map the complete proton framework of the molecule. This guide explains the expected ¹H NMR features of this compound, providing a predictive framework for researchers working with this compound and its derivatives.

Molecular Structure and Proton Environment Analysis

To accurately predict and interpret the ¹H NMR spectrum, a thorough analysis of the molecule's electronic structure is essential. The indazole ring system is aromatic, and the substituents—a methyl group, a methanol group, and the pyrazole ring itself—exert distinct electronic effects (inductive and resonance) that shield or deshield adjacent protons.[3]

The structure below labels the chemically non-equivalent protons, which are expected to produce distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure with key protons labeled for NMR assignment.

-

N-H Proton (H1): This proton is attached to a nitrogen atom within an aromatic system. Its chemical shift is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4]

-

C3-H Proton: This proton is on the five-membered pyrazole ring. In substituted indazoles, the H3 proton typically appears as a sharp singlet in a downfield region, deshielded by the aromatic system and the adjacent nitrogen atom.[5]

-

Aromatic Protons (H4, H6): These protons are on the benzene portion of the indazole ring. H4 is ortho to the methyl group, and H6 is ortho to the methanol group. They are meta to each other, so only a very small 4-bond coupling (meta-coupling) might be observed, often resulting in sharp singlets or very narrowly split doublets.

-

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a singlet. Its position is influenced by the adjacent aromatic ring.

-

Methylene Protons (-CH₂OH): These two protons are benzylic and adjacent to a hydroxyl group. They are expected to appear as a singlet. Coupling to the hydroxyl proton may occur under specific conditions (e.g., in ultra-dry DMSO), which would split this signal into a triplet.[6]

-

Hydroxyl Proton (-CH₂OH): Like the N-H proton, this signal's position is highly variable and often appears as a broad singlet due to rapid chemical exchange with the solvent.[1]

Predicted ¹H NMR Spectral Data

While an experimental spectrum for this specific molecule is not publicly cataloged, we can generate a highly accurate prediction based on published data for structurally similar compounds, such as 7-methyl-1H-indazole-3-carboxaldehyde and other substituted indazoles.[5][7] The following table summarizes the expected spectral parameters in DMSO-d₆, a common solvent for this class of compounds.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comments |

| N-H (H1) | ~13.1 | Broad Singlet (br s) | 1H | Typical for indazole N-H protons in DMSO-d₆.[8] Position is highly variable. |

| C3-H | ~8.10 | Singlet (s) | 1H | Characteristic downfield singlet for the H3 proton in the indazole system.[5][8] |

| C4-H | ~7.45 | Singlet (s) | 1H | Aromatic proton. Expected to be a singlet or narrow doublet due to negligible coupling with H6. |

| C6-H | ~7.20 | Singlet (s) | 1H | Aromatic proton. Shielded relative to H4 due to the electron-donating effect of the adjacent -CH₂OH group. |

| -CH₂OH (hydroxyl) | ~5.40 | Triplet (t) or Broad Singlet | 1H | Position is solvent and concentration-dependent. May appear as a triplet if coupled to the adjacent CH₂ group. |

| -CH₂OH (methylene) | ~4.65 | Doublet (d) or Singlet | 2H | Benzylic protons.[6] Expected to be a doublet coupled to the OH proton. Often appears as a singlet if OH exchange is rapid. |

| -CH₃ | ~2.55 | Singlet (s) | 3H | Chemical shift is consistent with a methyl group on an indazole ring, similar to the value of 2.62 ppm seen for 7-methyl-1H-indazole-3-carboxaldehyde.[7] |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of this compound. Adherence to this protocol ensures reproducibility and data integrity.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable protons (N-H, O-H) which are often invisible in other solvents like CDCl₃ or D₂O.[1]

-

-

Dissolution: Vortex the vial for 30-60 seconds until the sample is fully dissolved. A gentle warming may be applied if necessary.

-

Internal Standard: Add 1-2 μL of a solution containing tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Note: High-quality modern spectrometers can also reference the residual solvent peak (DMSO-d₅ at ~2.50 ppm).[9]

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4 cm.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

-

Causality: Higher field strengths (e.g., 400 MHz vs. 60 MHz) provide greater spectral dispersion, reducing the likelihood of signal overlap and simplifying interpretation.[2]

-

-

Tuning and Matching: Tune and match the probe to the resonant frequency of ¹H in the sample.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial function to correct the baseline for a flat, even appearance.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

-

Integration: Integrate all signals, setting the integration of a well-resolved, non-exchangeable proton signal (e.g., the C3-H singlet) to 1.0.

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of this compound provides a rich set of information for unambiguous structural confirmation. The key diagnostic signals include a downfield singlet for the H3 proton, two distinct singlets for the aromatic H4 and H6 protons, and characteristic signals for the methyl and methanol substituents. The labile N-H and O-H protons, observable in DMSO-d₆, complete the spectral picture. By following the detailed protocol outlined in this guide, researchers can confidently acquire and interpret high-quality ¹H NMR data, ensuring the structural integrity of this valuable chemical building block in their research and development endeavors.

References

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 9. scs.illinois.edu [scs.illinois.edu]

13C NMR analysis of (7-Methyl-1H-indazol-5-YL)methanol

An In-depth Technical Guide to the 13C NMR Analysis of (7-Methyl-1H-indazol-5-YL)methanol

Introduction

This compound is a heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active agents. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, serves as an indispensable tool for this purpose. It provides a direct, non-destructive window into the carbon framework of a molecule, revealing the number of unique carbon environments, their electronic state, and their connectivity.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practices involved in the . It moves beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Section 1: Theoretical Foundations and Structural Considerations

The 13C NMR spectrum of this compound is dictated by its unique electronic and structural features. The molecule consists of a bicyclic indazole core, which is an aromatic system composed of a fused benzene and pyrazole ring. This core is substituted with a methyl group (-CH₃) at position 7 and a hydroxymethyl group (-CH₂OH) at position 5.

1.1 The Indazole Ring System The indazole ring system is aromatic, and its carbon atoms typically resonate in the aromatic region of the 13C NMR spectrum (approximately 110-150 ppm).[1] The fusion of the electron-rich pyrazole ring with the benzene ring creates a distinct electronic environment compared to simple benzene derivatives. The nitrogen atoms in the pyrazole moiety significantly influence the electron distribution and thus the chemical shifts of the adjacent carbons. For instance, carbons adjacent to nitrogen often experience varied shielding effects. Indazoles can exist in tautomeric forms, primarily the 1H and 2H tautomers.[2] For unsubstituted indazole in common NMR solvents like DMSO, the 1H tautomer is known to be the dominant form, a principle that generally extends to substituted derivatives.[2]

1.2 Substituent Effects The chemical shifts of the indazole core carbons are further modulated by the attached substituents:

-

Methyl Group (-CH₃) at C-7: This is an electron-donating group (EDG) through an inductive effect. It will cause a slight upfield shift (to lower ppm values) for the carbon it is attached to (C-7) and other nearby carbons in the benzene ring portion (ortho and para positions, i.e., C-6 and C-4). The methyl carbon itself will appear in the aliphatic region, typically between 10-25 ppm.[3]

-

Hydroxymethyl Group (-CH₂OH) at C-5: This group has a more complex effect. The methylene carbon (-CH₂) is attached to an electronegative oxygen atom, which deshields it, causing it to resonate significantly downfield in the aliphatic region (typically 50-90 ppm).[1] The group as a whole exerts a mild electron-withdrawing inductive effect on the aromatic ring, which can influence the chemical shifts of C-5 and its neighbors.

Based on the molecule's structure, which lacks internal planes of symmetry, all nine carbon atoms are chemically distinct and should produce nine unique signals in the 13C NMR spectrum.

Section 2: Experimental Methodology

A reliable 13C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol represents a self-validating system designed for high-quality data acquisition.

Sample Preparation Protocol

-

Analyte Quantity: For a standard 13C NMR experiment on a modern spectrometer (e.g., 400 MHz or higher), dissolve 50-100 mg of this compound.[4] While spectra can be obtained with less material, this concentration range ensures a good signal-to-noise ratio (S/N) within a reasonable experiment time (20-60 minutes).[4]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for indazole derivatives due to its high solubilizing power and its ability to form hydrogen bonds, which can sharpen N-H signals. Chloroform-d (CDCl₃) or Methanol-d₄ are also common alternatives. The solvent choice is critical as it provides the deuterium lock signal for the spectrometer.

-

Solvent Volume: Use a standard 5 mm NMR tube and add approximately 0.5-0.6 mL of the deuterated solvent.[5] This volume ensures that the sample height is sufficient to be within the detection region of the NMR probe's coil.[6]

-

Dissolution and Filtration: Dissolve the sample completely in the solvent, using a separate small vial if necessary.[4] Vigorous shaking or vortexing may be required. Once dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broad, poorly resolved spectral lines.

-

Internal Standard: Add a small amount of an internal reference standard. For organic solvents like CDCl₃ and DMSO-d₆, Tetramethylsilane (TMS) is the universally accepted standard, with its signal defined as 0.00 ppm. A practical method is to add a single drop of TMS to a larger stock bottle of deuterated solvent (e.g., 25 mL) to avoid adding an excessive amount to the individual sample.[4]

NMR Data Acquisition

The following parameters are recommended for a standard proton-decoupled 13C experiment.

| Parameter | Recommended Value | Rationale & Causality |

| Spectrometer Frequency | ≥ 100 MHz (for a 400 MHz ¹H) | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Program | zgpg30 or zgdc30 | A standard pulse program with a 30° flip angle and proton decoupling. A 30° pulse, rather than 90°, allows for a shorter relaxation delay as the magnetization recovers faster, improving S/N over time, especially for quaternary carbons with long T₁ relaxation times.[7][8] |

| Spectral Width (SW) | 0 to 220 ppm | This range encompasses the expected chemical shifts for all carbon types, from aliphatic to aromatic and potential carbonyl impurities.[9] |

| Acquisition Time (AQ) | 1.0 - 4.0 s | A longer acquisition time provides better digital resolution, which is important for resolving closely spaced peaks.[8] |

| Relaxation Delay (D1) | 2.0 s | This delay allows for longitudinal relaxation of the carbon nuclei between pulses. A D1 of 2s, combined with a short AQ, is a good compromise for obtaining semi-quantitative spectra.[7] |

| Number of Scans (NS) | 128 - 1024 | Due to the low natural abundance of ¹³C (1.1%), signal averaging is necessary. The exact number depends on sample concentration; start with 128 and increase as needed to achieve adequate S/N.[7] Doubling the scans increases S/N by a factor of √2. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).[10]

Section 3: Spectral Interpretation and Assignment

The key to the analysis is assigning each of the nine expected signals to a specific carbon atom in this compound. This is achieved by combining theoretical knowledge with data from analogous compounds.[11][12][13]

// Define nodes for atoms with positions C3 [label="C3", pos="0,1.5!"]; N2 [label="N2", pos="1.2,1.5!"]; N1 [label="N1(H)", pos="1.2,0!"]; C7a [label="C7a", pos="0,0!"]; C4 [label="-C4", pos="-1.2,2.4!"]; C5 [label="C5-", pos="-2.4,1.5!"]; C6 [label="-C6", pos="-2.4,0!"]; C7 [label="C7-", pos="-1.2,-0.9!"]; CH2OH [label="CH₂OH", pos="-3.8,1.5!"]; CH3 [label="CH₃", pos="-1.2,-2.2!"];

// Define invisible nodes for bond directions p3 [label="", pos="-0.6, 2.0!", style=invis];

// Draw bonds C7a -- N1 -- N2 -- C3 -- C7a; C7a -- C4 -- C5 -- C6 -- C7 -- C7a; C3 -- p3 [style=invis]; // for C3-H direction C5 -- CH2OH; C7 -- CH3;

// Add labels for carbons with numbers node [shape=none, fontcolor="#EA4335"]; L3 [label="3", pos="0.2,1.8!"]; L4 [label="4", pos="-1.2,2.7!"]; L5 [label="5", pos="-2.8,1.8!"]; L6 [label="6", pos="-2.8, -0.3!"]; L7 [label="7", pos="-1.2, -1.2!"]; L7a [label="7a", pos="-0.3, -0.3!"]; L3a [label="3a (C7a)", pos="0,0!"]; // IUPAC 3a is C7a LCH2 [label="8", pos="-4.2, 1.2!"]; // Methylene Carbon LCH3 [label="9", pos="-1.5, -2.5!"]; // Methyl Carbon } dots Caption: Molecular structure of this compound with carbon numbering for NMR assignment.

Predicted Chemical Shift Assignments

The following table outlines the predicted chemical shifts for each carbon atom, based on data for unsubstituted indazole and known substituent chemical shift (SCS) effects.[13]

| Carbon Atom | Predicted δ (ppm) | Carbon Type | Rationale for Assignment |

| C7a (3a) | ~141 | Quaternary (Ar) | Bridgehead carbon adjacent to N1, typically downfield. |

| C3 | ~135 | CH (Ar) | Carbon in the pyrazole ring, deshielded. |

| C5 | ~133 | Quaternary (Ar) | Attached to the -CH₂OH group. The substituent effect moves it downfield relative to a C-H. |

| C7 | ~128 | Quaternary (Ar) | Attached to the methyl group. The carbon itself is shifted downfield due to substitution, but less so than C5. |

| C4 | ~122 | CH (Ar) | Aromatic C-H ortho to the -CH₂OH group. |

| C6 | ~120 | CH (Ar) | Aromatic C-H ortho to the methyl group and meta to the -CH₂OH group. |

| C3a (7a) | ~121 | Quaternary (Ar) | Bridgehead carbon, typically shielded relative to C7a. (Note: IUPAC C3a is the other bridgehead) |

| C8 (-CH₂OH) | ~63 | CH₂ | Aliphatic carbon attached to an electronegative oxygen atom, causing a strong downfield shift.[1][3] |

| C9 (-CH₃) | ~18 | CH₃ | Aliphatic methyl carbon, appearing in the typical upfield region.[1] |

Note: The exact chemical shifts can vary by several ppm depending on the solvent and concentration.

Section 4: Workflow and Data Validation

For unambiguous assignment, especially for the closely spaced aromatic signals, further experiments are highly recommended:

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. Quaternary carbons are absent from all DEPT spectra. This would definitively identify C3, C4, C6 (CH), C8 (CH₂), and C9 (CH₃).

-

2D NMR (HSQC and HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing definitive C-H one-bond connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is essential for assigning quaternary carbons by correlating them to nearby protons.

-

Conclusion

The is a powerful method for its structural confirmation. A successful analysis relies on a tripartite approach: understanding the theoretical principles governing chemical shifts in substituted indazoles, executing a meticulous and validated experimental protocol, and employing a systematic strategy for spectral interpretation. By following the guidelines presented in this document, researchers can confidently acquire, process, and interpret high-quality 13C NMR data, ensuring the structural integrity of this important chemical entity. For absolute and unambiguous assignment, the use of complementary techniques like DEPT and 2D NMR is strongly advised.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

(7-Methyl-1H-indazol-5-YL)methanol: A Technical Guide to a Privileged Scaffold in Kinase Inhibition and Oncology

Foreword: The Enduring Promise of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole nucleus, a bicyclic heterocycle, is one such "privileged scaffold." Its rigid structure and capacity for crucial hydrogen bonding have cemented its role in the design of a multitude of biologically active agents.[1][2] This guide delves into the specific biological potential of a key derivative, (7-Methyl-1H-indazol-5-YL)methanol , a molecule poised at the intersection of established anticancer activity and promising therapeutic innovation. While direct extensive research on this specific molecule is emerging, its structural motifs—the 7-methyl-indazole core and the 5-hydroxymethyl substituent—provide a strong rationale for its exploration as a modulator of critical cellular pathways, particularly in oncology. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into its synthetic rationale, postulated biological activities based on robust structure-activity relationship (SAR) data, and detailed protocols for its evaluation.

The Strategic Significance of the 7-Methyl-Indazole Core

The indazole scaffold is a cornerstone of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, used in the treatment of renal cell carcinoma and other cancers.[3][4] The methylation at the 7-position of the indazole ring is not a trivial modification; it is a strategic design element that can significantly enhance a compound's pharmacological profile.

The 7-methyl group can impart several key advantages:

-

Enhanced Potency and Selectivity: By occupying a specific hydrophobic pocket within the ATP-binding site of various kinases, the 7-methyl group can increase the affinity and selectivity of the inhibitor for its target.[4]

-

Improved Metabolic Stability: The methyl group can block potential sites of metabolic oxidation, leading to a more favorable pharmacokinetic profile.

-

Modulation of Physicochemical Properties: Methylation can influence the lipophilicity and solubility of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Postulated Biological Activity: A Kinase-Centric Hypothesis

Based on the extensive body of research on indazole derivatives, the primary hypothesized biological activity of this compound is the inhibition of protein kinases . Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]

Mechanism of Action: Competitive ATP Inhibition

Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors . They are designed to mimic the purine ring of ATP and bind to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

Signaling Pathway: Kinase Inhibition by this compound

Caption: Proposed mechanism of ATP-competitive kinase inhibition.

Potential Kinase Targets

The 7-methyl-indazole scaffold has been successfully employed in the development of inhibitors for a range of kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, a critical process in tumor growth and metastasis.

-

Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation, differentiation, and survival.[4]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and division.

-

Src family kinases: Non-receptor tyrosine kinases that play a role in various signaling pathways.

The presence of the 5-hydroxymethyl group on the indazole ring of this compound could further influence its target selectivity and potency. This functional group can participate in additional hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity.

Synthetic Strategy and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound would involve the reduction of a corresponding aldehyde or carboxylic acid ester. The indazole core itself can be formed via diazotization and cyclization of an appropriately substituted aminotoluene.

Workflow: Proposed Synthesis of this compound

References

- 1. 7-METHYL-1H-INDAZOLE-5-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Whitepaper: The Mechanism of Action of Indazole-Based Glutaminase Inhibitors

A Technical Guide for Drug Discovery Professionals on Targeting Cancer Metabolism via the Glutaminase Pathway, Featuring the (7-Methyl-1H-indazol-5-YL)methanol Scaffold

Abstract

Metabolic reprogramming is a hallmark of cancer, presenting a critical vulnerability for therapeutic intervention. Among the key metabolic enzymes, glutaminase (GLS1) has emerged as a pivotal target due to its role in fueling the tricarboxylic acid (TCA) cycle and supporting redox homeostasis in cancer cells addicted to glutamine. The indazole scaffold, particularly derivatives of 7-methyl-1H-indazole, has proven to be a "privileged structure" in medicinal chemistry for developing potent and selective inhibitors of GLS1.[1][2] While this compound itself is a foundational building block, it represents a core component of advanced clinical candidates like Telaglenastat (CB-839). This guide elucidates the mechanism of action of this class of inhibitors, detailing their interaction with GLS1, the downstream cellular consequences, and the methodologies used to characterize their activity.

Introduction: The Rationale for Targeting Glutaminase in Oncology

Cancer cells exhibit an extraordinary demand for metabolic precursors to sustain rapid proliferation and survive stressful microenvironments.[3] This demand leads to a phenomenon known as "glutamine addiction," where cancer cells become highly dependent on the amino acid glutamine as a primary source of carbon and nitrogen.[4][5]

The entry point of glutamine into central carbon metabolism is its conversion to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[3][6] There are two key isoforms, GLS1 and GLS2, with GLS1 being the predominant form overexpressed in a wide array of aggressive tumors, including triple-negative breast cancer (TNBC) and renal cell carcinoma (RCC).[3][5][7] High GLS1 expression often correlates with poor patient prognosis.[8]

Inhibition of GLS1 presents a compelling therapeutic strategy for several reasons:

-

Anaplerotic Depletion: By blocking the conversion of glutamine to glutamate, GLS1 inhibitors starve the TCA cycle of essential intermediates, crippling energy production (ATP) and the synthesis of macromolecules required for cell growth.[6][9]

-

Redox Imbalance: Glutamate is a precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant. GLS1 inhibition depletes GSH pools, leading to an accumulation of reactive oxygen species (ROS), increased oxidative stress, and eventual apoptosis.[3][10]

-

Signaling Disruption: Glutamine metabolism is linked to key oncogenic signaling pathways, including mTOR and STAT3.[8] Targeting GLS1 can therefore disrupt these pro-survival signals.

The 7-methyl-1H-indazole scaffold has been instrumental in the design of potent, selective, and orally bioavailable GLS1 inhibitors, exemplified by the clinical candidate Telaglenastat (CB-839).[2][11]

Core Mechanism of Action: Inhibition of GLS1

The primary mechanism of action for this class of compounds is the direct, selective, and potent inhibition of the GLS1 enzyme.

Target Engagement and Inhibition Kinetics

Telaglenastat (CB-839), a representative indazole-based inhibitor, is a first-in-class, selective, and orally bioavailable inhibitor of GLS1.[11][12] It exhibits potent enzymatic inhibition with IC50 values in the low nanomolar range (typically < 50 nM).[12] The inhibition kinetics are characterized as time-dependent and slowly reversible, indicating a strong and durable interaction with the enzyme.[12] This potent and sustained target engagement is crucial for achieving a robust biological effect in a dynamic tumor microenvironment.

Cellular Consequences of GLS1 Inhibition

The biochemical inhibition of GLS1 triggers a cascade of downstream events within the cancer cell:

-

Metabolic Reprogramming: The most immediate effect is the disruption of glutaminolysis. This is observable by a sharp decrease in glutamate production and a corresponding reduction in TCA cycle intermediates like α-ketoglutarate.[13] This metabolic crisis impairs the cell's ability to generate energy and biosynthetic precursors.[9]

-

Induction of Oxidative Stress: By limiting the glutamate supply for glutathione synthesis, GLS1 inhibitors compromise the cell's antioxidant defenses. This leads to an increase in mitochondrial ROS, causing damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[3][10]

-

Anti-proliferative Activity: Deprived of energy and building blocks, and under severe oxidative stress, cancer cell proliferation is arrested. This effect is particularly pronounced in tumor types that are highly dependent on glutamine.[12][13] For example, TNBC cell lines show high sensitivity to CB-839.[13]

-

Modulation of the Tumor Microenvironment: Recent studies show that GLS1 inhibition can have effects beyond the tumor cell itself. By decreasing glutamine consumption by tumor cells, the inhibitor may increase glutamine availability for tumor-infiltrating T cells. This can enhance T-cell effector function and improve the efficacy of immunotherapies, demonstrating a unique dual mechanism.[14]

Signaling Pathway Diagram

The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the mechanism of its inhibition.

Caption: Mechanism of GLS1 Inhibition by Indazole-Based Compounds.

Experimental Protocols & Data Presentation

Validating the mechanism of action requires a series of robust biochemical and cellular assays.

Quantitative Data Summary

The efficacy of indazole-based GLS1 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50). Selectivity is assessed by comparing activity against GLS1 versus the GLS2 isoform and other enzymes.

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |

| Telaglenastat (CB-839) | GLS1 | 24 | HCC1806 (TNBC) | 20-55 | [12][13] |

| Telaglenastat (CB-839) | GLS1 | < 50 | JIMT-1 (Breast) | - | [12] |

| BPTES | GLS1 | ~3,000 | - | - | [12] |

Note: BPTES is an earlier, less potent GLS1 inhibitor shown for comparison.

Key Experimental Methodologies

Protocol 1: Recombinant GLS1 Enzymatic Assay (Fluorescence-based)

This assay quantifies the enzymatic activity of GLS1 and the potency of inhibitors.

-

Principle: GLS1 converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, reducing NADP+ to NADPH. The fluorescence of NADPH is monitored as a direct measure of enzyme activity.

-

Step-by-Step Methodology:

-

Prepare Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, 2 mM NADP+, 0.01% Triton X-100.[12]

-

Compound Plating: Serially dilute the test inhibitor (e.g., Telaglenastat) in DMSO and dispense into a 384-well microplate.

-

Reagent Addition: Add a pre-mix of glutamine (10 mM final concentration) and glutamate dehydrogenase (6 units/mL final concentration) to the wells containing the inhibitor.[12]

-

Initiate Reaction: Add recombinant human GLS1 (rHu-GAC, 2 nM final concentration) to all wells to start the reaction.[12]

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader (Ex 340 nm / Em 460 nm). Monitor the increase in fluorescence every minute for 15-30 minutes.[12]

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Glutamine Consumption Assay

This assay measures the direct impact of the inhibitor on the metabolic activity of live cells.

-

Principle: Cells are cultured in the presence of the inhibitor. The concentration of glutamine remaining in the culture medium is measured over time to determine the rate of consumption.

-

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., HCC1806) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the GLS1 inhibitor (e.g., 1 µM CB-839) or vehicle (DMSO).[13]

-

Timepoint Collection: At specified time points (e.g., 0, 24, 48, 72 hours), collect a small aliquot of the culture medium from each well.

-

Metabolite Analysis: Analyze the concentration of glutamine in the collected medium using a biochemical analyzer (e.g., YSI Bioanalyzer) or a commercially available colorimetric/fluorometric glutamine assay kit.

-

Data Analysis: Normalize the glutamine consumption rate to cell number. Compare the consumption rates in treated versus vehicle control cells to determine the extent of metabolic inhibition.

-

Experimental Workflow Diagram

Caption: High-Level Workflow for Characterizing a GLS1 Inhibitor.

Therapeutic Applications and Future Directions

The inhibition of glutaminase using indazole-based compounds like Telaglenastat (CB-839) has shown promise in numerous preclinical models and has been evaluated in multiple clinical trials, often in combination with other anti-cancer agents.[11][15]

-

Combination Therapies: The metabolic stress induced by GLS1 inhibition can sensitize cancer cells to other therapies. For example, combining CB-839 with paclitaxel has shown synergistic effects in TNBC models.[11][13] It has also been explored with mTOR inhibitors and checkpoint inhibitors in RCC.[15]

-

Overcoming Drug Resistance: In some contexts, resistance to standard chemotherapy like 5-fluorouracil (5-FU) is linked to metabolic reprogramming towards glutamine dependence. The addition of a GLS1 inhibitor can re-sensitize these resistant cells to treatment.[10]

-

Biomarker Development: A key area of ongoing research is the identification of biomarkers to predict which patients are most likely to respond to GLS1 inhibition. This could include measuring GLS1 expression levels or assessing the metabolic profile of a patient's tumor.

Conclusion

The this compound scaffold is a cornerstone of a powerful class of oncology drugs that target the metabolic vulnerability of glutamine addiction. By potently and selectively inhibiting the GLS1 enzyme, these compounds, exemplified by Telaglenastat (CB-839), induce a multi-pronged attack on cancer cells by crippling energy production, disrupting redox balance, and halting proliferation. The well-defined mechanism of action, validated by robust biochemical and cellular assays, provides a strong rationale for their continued development as both monotherapies and combination agents in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting GLS1 to cancer therapy through glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 6. Facebook [cancer.gov]

- 7. Targeting glutamine metabolism as a potential target for cancer treatment | springermedizin.de [springermedizin.de]

- 8. A pancancer analysis reveals the oncogenic role of glutaminase 1 (GLS1) in tumor metabolism and immune evasion: a bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GLS1 inhibitor CB-839 inhibits the malignant progression of 5-FU resistant hepatoma cells by regulating glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. selleckchem.com [selleckchem.com]

- 13. apexbt.com [apexbt.com]

- 14. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

Discovery and history of indazole derivatives

An In-depth Technical Guide to the Discovery and History of Indazole Derivatives

Introduction

The indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[1][2][3][4] This structural motif is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its ability to serve as the core for a multitude of biologically active compounds.[1][3][5] Despite its profound impact on synthetic and pharmaceutical chemistry, the indazole nucleus is exceptionally rare in nature, with only a handful of alkaloids like nigellicine and nigeglanine having been isolated from plant sources.[1][2][4][6][7][8]

This guide provides a comprehensive exploration of the indazole scaffold, tracing its journey from its initial synthesis in the 19th century to its current status as a key component in several FDA-approved drugs. We will delve into the evolution of its synthesis, its fundamental physicochemical properties, and the landmark discoveries that cemented its role in drug development. Through detailed case studies of prominent indazole-containing therapeutics, this document will illuminate the scientific rationale and technical execution that have made this humble heterocycle a giant in the world of medicine.

Chapter 1: The Dawn of Indazole Chemistry

The Pioneering Synthesis by Emil Fischer

The history of indazole is inextricably linked to the Nobel laureate Emil Fischer, who first defined the structure as a pyrazole ring fused to benzene.[1][4][9][10] In the 1880s, Fischer reported the first synthesis of an indazole derivative, specifically an indazolone, by the thermal cyclization of ortho-hydrazino cinnamic acid.[1][4] This seminal work laid the foundation for what would become a vast and intricate field of heterocyclic chemistry. Fischer's initial approach demonstrated that intramolecular condensation could be effectively used to construct the bicyclic indazole system from appropriately substituted benzene precursors.

Early Synthetic Methodologies

Following Fischer's discovery, other classical methods for indazole synthesis emerged. A notable example is the Jacobson and Huber synthesis, which involved the decomposition of N-nitroso-o-benzotoluidide.[11] Mechanistic studies later revealed this reaction to be an intramolecular azo coupling.[11] While effective, these early methods often required harsh reaction conditions and offered limited control over substitution patterns. They were, however, crucial in providing the first accessible routes to the indazole core, enabling initial studies of its properties and reactivity.

Chapter 2: Structural Elucidation and Physicochemical Properties

The Critical Role of Tautomerism

A defining feature of the indazole ring is its existence in different tautomeric forms. The position of the proton on the pyrazole ring's nitrogen atoms leads to three possible tautomers: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[1][2][4][12]

Through extensive theoretical and experimental studies, it has been established that the 1H-tautomer is the most thermodynamically stable and is therefore the predominant form.[2][6][9] This tautomeric equilibrium is not merely an academic curiosity; it profoundly influences the molecule's reactivity, its physical properties, and, most importantly, its ability to form hydrogen bonds and interact with biological targets like enzymes and receptors.[2]

Core Physicochemical Characteristics

The indazole scaffold possesses a unique combination of properties that contribute to its utility in drug design.

| Property | Description | Reference |

| Aromaticity | A stable, 10 π-electron aromatic system according to Hückel's rule. | [1] |

| Bioisosterism | Often considered a bioisostere of indole, allowing it to mimic the natural scaffold in biological systems while offering different electronic and hydrogen-bonding properties. | [1] |

| Acidity/Basicity | Indazole is an amphoteric molecule. It is a weak base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.9). | [4] |

| Dipole Moment | The 2H-indazole tautomer has a significantly larger dipole moment than the 1H form, affecting its solubility and interaction with polar environments. | [4] |

Chapter 3: Evolution of Synthetic Strategies

The synthesis of indazole derivatives has evolved dramatically from the classical methods of the 19th century. Modern organic chemistry has introduced a diverse toolkit of reactions that allow for the construction of the indazole core with high efficiency, regioselectivity, and functional group tolerance.

Key Synthetic Transformations

Modern approaches can be broadly categorized, showcasing a clear progression towards milder and more versatile methods:

-

Condensation and Cyclization: This foundational strategy remains relevant, often involving the reaction of ortho-substituted benzenes (e.g., 2-bromobenzaldehydes or ortho-fluorobenzonitriles) with hydrazine or its derivatives, followed by cyclization.[1]

-

Palladium-Catalyzed Cross-Coupling: The advent of transition-metal catalysis revolutionized indazole synthesis. Palladium-catalyzed reactions, such as the cross-coupling of 2-bromobenzaldehyde with benzophenone hydrazone, enable the formation of C-N bonds under relatively mild conditions.[1]

-

Metal-Free C-H Amination: More recent developments have focused on avoiding transition metals. Oxidants like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the direct intramolecular amination of an aryl C-H bond in arylhydrazones to form the indazole ring.[6]

-

Photocatalysis and Biocatalysis: The frontier of indazole synthesis involves the use of photocatalysts and enzymes. For instance, visible-light photocatalysis can be used for C-3 functionalization, while engineered enzymes offer highly stereoselective routes to chiral indazole-containing intermediates.[13][14]

General Synthetic Workflow

The synthesis of a functionalized indazole derivative for drug development typically follows a logical progression, starting from simple precursors and allowing for late-stage diversification.

Chapter 4: The Emergence of Indazole as a Pharmacophore

For decades after its discovery, the indazole ring was primarily of academic interest. This changed as systematic screening and medicinal chemistry efforts began to uncover its vast therapeutic potential.

From Inflammation to Oncology: A Spectrum of Activity

The initial forays into the biological activity of indazoles revealed a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[1][6] An early success story was Benzydamine , an indazole-based non-steroidal anti-inflammatory drug (NSAID) marketed in 1966 for the relief of pain and inflammation.[2][15]